Phenol, 4-[(4-aminophenyl)amino]-
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Description
Phenol, 4-[(4-aminophenyl)amino]-, also known as 4-Aminophenol, is an organic compound with the formula H2NC6H4OH . It is typically available as a white powder . It has a molecular weight of 109.1259 .
Synthesis Analysis
4-Aminophenol can be produced from phenol by nitration followed by reduction with iron. Alternatively, the partial hydrogenation of nitrobenzene affords phenylhydroxylamine, which rearranges primarily to 4-aminophenol (Bamberger rearrangement) .Molecular Structure Analysis
The molecular structure of 4-Aminophenol is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
4-Aminophenol is a building block used in organic chemistry. It is the final intermediate in the industrial synthesis of paracetamol. Treating 4-aminophenol with acetic anhydride gives paracetamol . It is a precursor to amodiaquine, mesalazine, AM404, parapropamol, B-86810 & B-87836 .Physical And Chemical Properties Analysis
4-Aminophenol is a colorless to reddish-yellow crystal . It has a density of 1.13 g/cm3 . It has a melting point of 187.5 °C and a boiling point of 284 °C . It is soluble in water, very soluble in dimethylsulfoxide, soluble in acetonitrile, ethyl acetate, and acetone .Safety And Hazards
properties
IUPAC Name |
4-(4-aminoanilino)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-9-1-3-10(4-2-9)14-11-5-7-12(15)8-6-11/h1-8,14-15H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEZKKZBDLMWGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406345 |
Source
|
Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4-[(4-aminophenyl)amino]- | |
CAS RN |
6358-03-8 |
Source
|
Record name | Phenol, 4-[(4-aminophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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